Tetranitroblue tetrazolium chloride

Overview

Description

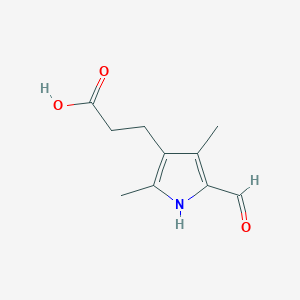

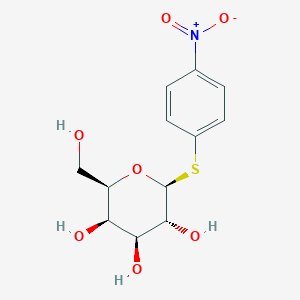

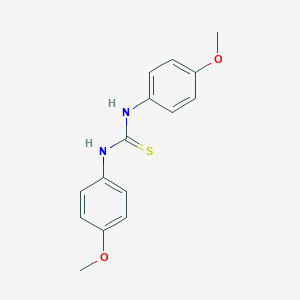

Tetranitro Blue Tetrazolium is a redox indicator for enzymes . It is also known as 3,3’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-2,5-di (p -nitrophenyl)-2 H -tetrazolium Chloride .

Molecular Structure Analysis

The molecular formula of Tetranitro Blue Tetrazolium is C40H28Cl2N12O10 . It has a molecular weight of 907.64 g/mol .Chemical Reactions Analysis

Tetranitro Blue Tetrazolium is used in biochemical research . It reacts with reactive oxygen species to form a formazan precipitate that can be detected as dark purple/blue spots under a microscope .Physical and Chemical Properties Analysis

Tetranitro Blue Tetrazolium is a yellow powder with a molecular weight of 907.64 . It is soluble in water .Scientific Research Applications

Cardiovascular Research : Davisson et al. (1993) examined the effects of intravenous Tetranitro Blue Tetrazolium on arterial blood pressure and regional blood flows in rats, discovering that it produces a dose-dependent hypotension and affects regional hemodynamics (Davisson et al., 1993).

Ophthalmological Studies : Zhang et al. (1993) used Tetranitro Blue Tetrazolium for the morphological demonstration of free radicals in the rat retina, showing its effectiveness in staining patterns indicative of free radical activity (Zhang et al., 1993).

Dosimetry in Radiation Processing : Kovács et al. (2000) found that radiochromic films containing Tetranitro Blue Tetrazolium are suitable for dose determination in radiation processing by both absorbance and reflectance measurements (Kovács et al., 2000).

Histochemical Localization : Van Noorden and Butcher (1984) compared Tetranitro Blue Tetrazolium with other tetrazolium salts for localizing NADP-dependent dehydrogenases, finding it effective when used with an exogenous electron carrier and azide (Van Noorden & Butcher, 1984).

Superoxide Anion Radical Determination : Liu et al. (2009) demonstrated the use of Tetranitro Blue Tetrazolium in determining the concentration of superoxide anion radical, suggesting its applicability in screening the efficacy of antioxidants (Liu et al., 2009).

Monoamine Oxidase Activity Quantification : Frederiks and Marx (1985) recommended Tetranitro Blue Tetrazolium for localizing monoamine oxidase activity in rat liver, demonstrating its potential for quantitative analysis in tissue sections (Frederiks & Marx, 1985).

Enzyme Localization : Hitzeman (1963) investigated the use of Tetranitro Blue Tetrazolium for localizing enzymes at the subcellular level, particularly in mitochondrial and microsomal enzymes (Hitzeman, 1963).

Superoxide Dismutase Assays : Beauchamp and Fridovich (1971) utilized Tetranitro Blue Tetrazolium in assays for superoxide dismutase, highlighting its applicability in both crude extracts and purified protein fractions (Beauchamp & Fridovich, 1971).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tetranitroblue tetrazolium chloride plays a significant role in biochemical reactions. It serves as an oxidant in the detection of alkaline phosphatase . It interacts with enzymes, proteins, and other biomolecules, forming a deep blue-colored precipitate when it reacts with reactive oxygen species (ROS) in actively respiring cells .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by reacting with ROS, which are by-products of different metabolic pathways . This reaction can be used to assess cell viability as a function of redox potential .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with ROS. When it reacts with ROS, it forms a formazan precipitate that can be detected as dark purple/blue spots under a bright-field microscope . This reaction is used to detect and quantify intracellular ROS in cells .

Subcellular Localization

It is known to react with ROS in actively respiring cells, indicating that it may be localized in the mitochondria where ROS are produced .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetranitro Blue Tetrazolium involves the reaction of 2,3,5,6-tetranitrophenol and tetrazolium salt in the presence of a reducing agent.", "Starting Materials": [ "2,3,5,6-tetranitrophenol", "tetrazolium salt", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,3,5,6-tetranitrophenol and tetrazolium salt in a suitable solvent such as water or ethanol.", "Step 2: Add a reducing agent to the solution and stir the mixture for several hours.", "Step 3: Filter the resulting solution to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product using column chromatography or recrystallization to obtain pure Tetranitro Blue Tetrazolium." ] } | |

CAS No. |

1184-43-6 |

Molecular Formula |

C40H28ClN12O10+ |

Molecular Weight |

872.2 g/mol |

IUPAC Name |

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride |

InChI |

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1 |

InChI Key |

VHGSPFITCDCEAV-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-] |

| 1184-43-6 | |

Pictograms |

Health Hazard |

Synonyms |

tetranitro-BT tetranitrotetrazolium blue |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)